molecular formula C28H38O4 B12675258 1-Methylheptyl (S)-4-(4-(hexyloxy)benzoyl)benzoate CAS No. 65242-72-0

1-Methylheptyl (S)-4-(4-(hexyloxy)benzoyl)benzoate

Cat. No.: B12675258
CAS No.: 65242-72-0
M. Wt: 438.6 g/mol
InChI Key: ATPGHKPPEFHGKX-QFIPXVFZSA-N
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Description

1-Methylheptyl (S)-4-(4-(hexyloxy)benzoyl)benzoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes, flavorings, and pharmaceuticals. This particular compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methylheptyl (S)-4-(4-(hexyloxy)benzoyl)benzoate typically involves esterification reactions. One common method is the reaction between 4-(4-(hexyloxy)benzoyl)benzoic acid and 1-methylheptyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Methylheptyl (S)-4-(4-(hexyloxy)benzoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or other functional derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: May serve as a probe or marker in biochemical studies.

    Medicine: Potential use in drug formulation and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methylheptyl (S)-4-(4-(hexyloxy)benzoyl)benzoate depends on its interaction with molecular targets. The ester group can undergo hydrolysis to release active components that interact with biological pathways. The hexyloxybenzoyl moiety may bind to specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-(hexyloxy)benzoyl)benzoate
  • Ethyl 4-(4-(hexyloxy)benzoyl)benzoate
  • Propyl 4-(4-(hexyloxy)benzoyl)benzoate

Uniqueness

1-Methylheptyl (S)-4-(4-(hexyloxy)benzoyl)benzoate is unique due to its specific ester group and the presence of a hexyloxybenzoyl moiety. These structural features may confer distinct physical and chemical properties, making it suitable for specialized applications.

Properties

CAS No.

65242-72-0

Molecular Formula

C28H38O4

Molecular Weight

438.6 g/mol

IUPAC Name

[(2S)-octan-2-yl] 4-(4-hexoxybenzoyl)benzoate

InChI

InChI=1S/C28H38O4/c1-4-6-8-10-12-22(3)32-28(30)25-15-13-23(14-16-25)27(29)24-17-19-26(20-18-24)31-21-11-9-7-5-2/h13-20,22H,4-12,21H2,1-3H3/t22-/m0/s1

InChI Key

ATPGHKPPEFHGKX-QFIPXVFZSA-N

Isomeric SMILES

CCCCCC[C@H](C)OC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCCCCC

Canonical SMILES

CCCCCCC(C)OC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCCCCC

Origin of Product

United States

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